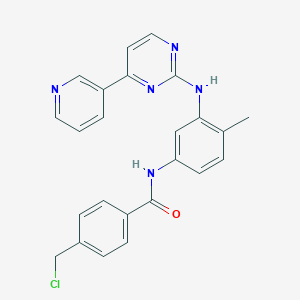

4-(クロロメチル)-N-(4-メチル-3-((4-(ピリジン-3-イル)ピリミジン-2-イル)アミノ)フェニル)ベンゾアミド

概要

説明

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, also known as 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, is a useful research compound. Its molecular formula is C24H20ClN5O and its molecular weight is 429.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん研究

この化合物は、生物活性分子としての潜在的な役割により、がん研究で使用されています。 特にチロシンキナーゼ阻害の文脈において、がん細胞との化学的相互作用の研究に関与する可能性があります . チロシンキナーゼは、特定の種類のがんにおいて過剰に活性化される可能性のある酵素であり、その作用を阻害することは治療戦略となり得ます。

構造研究

構造生物学の分野では、この化合物の結晶構造を分析して、コンフォメーションダイナミクスを理解することができます。 これは、がん細胞内の標的分子に効果的に結合して阻害する薬剤を設計するために不可欠です .

医薬品成分分析

活性医薬品成分 (API) として、この化合物の水素結合傾向や分子表面相互作用などの特性が研究されています。 これは、効果と安全性のプロファイルを向上させた新しい医薬品の開発に役立ちます .

作用機序

Mode of Action

It is hypothesized that the compound may bind to its target(s), altering their function and leading to changes within the cell

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to cellular signaling or metabolism

Pharmacokinetics

The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is also currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is acting .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

特性

IUPAC Name |

4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGWDFMSJPJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436494 | |

| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404844-11-7 | |

| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

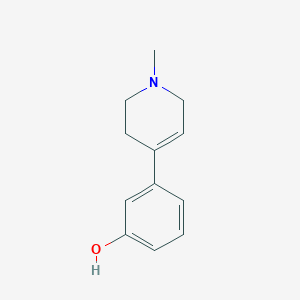

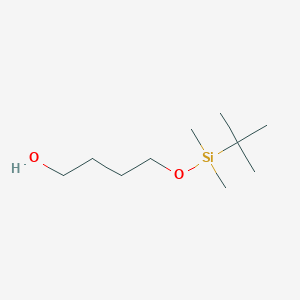

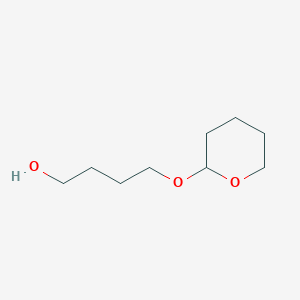

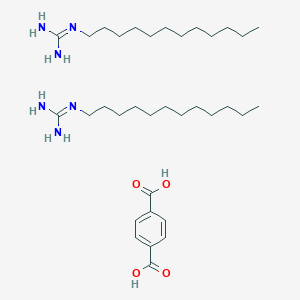

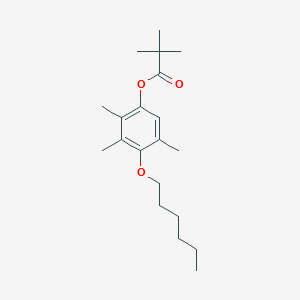

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide a concern in Imatinib Mesylate synthesis?

A1: 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, often abbreviated as CPB, is identified as a genotoxic impurity in the synthesis of Imatinib Mesylate []. Genotoxic impurities can potentially damage DNA, leading to mutations and posing a risk of carcinogenicity. Therefore, its presence in the final drug product is undesirable and strictly regulated.

Q2: How is 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide detected and quantified in Imatinib Mesylate samples?

A2: A nonaqueous capillary electrophoresis method was developed to successfully separate and quantify CPB in the presence of Imatinib Mesylate and other related substances []. This method utilizes a specialized buffer solution and an electric field to separate the compounds based on their charge and size. The study demonstrated the method's effectiveness in detecting CPB in synthesized batches of Imatinib Mesylate, highlighting its potential for quality control in pharmaceutical manufacturing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)